methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with a 2-oxo functional group and a methyl ester at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . The compound’s synthesis typically involves multicomponent reactions (MCRs) or condensation of aminouracils with β-ketoesters under basic conditions, as observed in related derivatives . Its molecular formula is C₁₇H₁₅N₃O₄ (MW: 325.32 g/mol), with a purity >95% in commercial samples .
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-15-8(13)6-2-5-3-11-9(14)12-7(5)10-4-6/h2,4H,3H2,1H3,(H2,10,11,12,14) |
InChI Key |
MYUQARLADBVFJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NC(=O)NC2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,6-diaminopyrimidin-4-one with 4-arylidene-3-methylisoxazol-5(4H)-ones in the presence of dimethylformamide (DMF) and acetic acid (HOAc). The mixture is then subjected to microwave irradiation at 140°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization from mixed solvents like DMF and ethanol are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, thereby affecting DNA and RNA synthesis and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[2,3-d]pyrimidine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Variations
Key Observations
Synthetic Flexibility: The pyrido[2,3-d]pyrimidine core is synthesized via Hantzsch-type reactions (e.g., refluxing β-ketoesters with aminouracils in EtOH) , whereas thieno[2,3-d]pyrimidines require SNAr substitutions or MCRs with thioglycolic acid . Microwave-assisted methods (e.g., ) reduce reaction times but are less commonly reported for the target compound .
Substituent Effects: Electron-withdrawing groups (EWGs): Nitro (e.g., 3-nitrophenyl in ) and trifluoromethoxy groups () enhance electrophilicity, aiding nucleophilic substitutions but reducing solubility. Amino groups: 7-Amino derivatives () exhibit distinct ¹H NMR signals (δ 8.85 ppm) and improved hydrogen-bonding capacity. Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., ) show higher lipophilicity than carboxylic acids (e.g., ), impacting membrane permeability.
Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. Bulky substituents (e.g., benzyl in ) lower melting points compared to planar nitro derivatives (). Thieno analogs () exhibit higher melting points (189–191°C) due to increased rigidity.
Spectral Signatures :
- ¹H NMR : Methyl esters resonate at δ 3.7–3.9 ppm, while aromatic protons in nitro-substituted compounds appear downfield (δ 8.3–8.6 ppm) .
- IR : Strong C=O stretches at 1690–1720 cm⁻¹ confirm ester/amide functionalities .
Biological Relevance: Pyrido[2,3-d]pyrimidines with 2,4-dioxo groups (e.g., ) are potent kinase inhibitors, while thieno derivatives () target Bcr-Abl and PI5P4Kγ. Modifications at C5/C7 (e.g., cyclopropyl in ) enhance selectivity .
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